molecular formula C11H10N2 B009158 2-Methyl-3-vinylquinoxaline CAS No. 104910-79-4

2-Methyl-3-vinylquinoxaline

Cat. No.: B009158
CAS No.: 104910-79-4
M. Wt: 170.21 g/mol
InChI Key: BRLFOTQTAACVPJ-UHFFFAOYSA-N
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Description

2-Methyl-3-vinylquinoxaline is a quinoxaline derivative featuring a methyl group at the C2 position and a vinyl group at C2. Quinoxalines are bicyclic aromatic compounds comprising two nitrogen atoms in a six-membered ring, known for their versatility in medicinal chemistry and materials science . The vinyl substituent enhances reactivity for further functionalization, such as polymerization or addition reactions, making it valuable in synthesizing polymers or pharmacologically active derivatives .

Properties

CAS No.

104910-79-4

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

2-ethenyl-3-methylquinoxaline

InChI

InChI=1S/C11H10N2/c1-3-9-8(2)12-10-6-4-5-7-11(10)13-9/h3-7H,1H2,2H3

InChI Key

BRLFOTQTAACVPJ-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N=C1C=C

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C=C

Synonyms

Quinoxaline, 2-ethenyl-3-methyl-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Substituent Effects on Key Properties

Compound Substituents Molecular Formula Key Features
2-Methyl-3-vinylquinoxaline C2: Methyl; C3: Vinyl C₁₁H₁₀N₂ High reactivity due to vinyl group; potential for polymer applications
2-Chloro-3-methylquinoxaline C2: Cl; C3: Methyl C₉H₇ClN₂ Chlorine enables nucleophilic substitution (e.g., ether linkages)
2-Methyl-3-(thiophen-2-yl)quinoxaline C3: Thiophene C₁₃H₁₀N₂S Thiophene enhances π-conjugation; useful in optoelectronics
2-Chloro-3-(trifluoromethyl)quinoxaline C2: Cl; C3: CF₃ C₉H₄ClF₃N₂ CF₃ group increases lipophilicity and metabolic stability
2-Methoxy-3-methylquinoxaline C2: OMe; C3: Methyl C₁₀H₁₀N₂O Methoxy improves solubility; reduced steric hindrance

Electronic Effects :

  • Vinyl (this compound): Electron-donating via conjugation, enhancing electrophilic substitution reactivity.
  • Chloro (2-Chloro-3-methylquinoxaline): Electron-withdrawing, facilitating nucleophilic displacement reactions .
  • Thiophene (2-Methyl-3-(thiophen-2-yl)quinoxaline): Electron-rich heterocycle, improving charge transport in materials .

Key Findings :

  • Schiff base derivatives (e.g., compounds 5a–e, 7a–e) exhibit optimized antimicrobial activity due to imine linkages and aromatic substituents .
Physicochemical Properties
  • Solubility: Methoxy and hydroxyl groups (e.g., 3-Methyl-2-quinoxalinol) improve aqueous solubility, whereas trifluoromethyl and thiophenyl groups enhance lipophilicity .
  • Thermal Stability : Vinyl and thiophene substituents may lower melting points compared to halogenated derivatives due to reduced crystallinity.

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